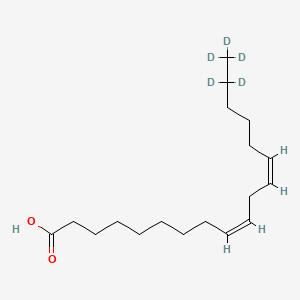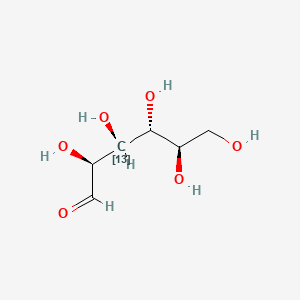
D-Mannose-3-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Altrose-2-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second position of D-Altrose. D-Altrose itself is an aldohexose sugar, which is a C-3 epimer of D-glucose. The incorporation of the carbon-13 isotope makes D-Altrose-2-13C particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions: D-Altrose-2-13C can be synthesized through both chemical and enzymatic methods. Chemically, it can be synthesized by the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-Altrose can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of D-Altrose-2-13C typically involves the use of microbial metabolism and biotechnological processes. These methods are advantageous as they avoid the use of harsh chemicals and reduce unwanted impurities in the final product .
化学反应分析
Types of Reactions: D-Altrose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: D-Altrose-2-13C can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield D-altroic acid, while reduction may produce D-altrose alcohol .
科学研究应用
D-Altrose-2-13C has a wide range of applications in scientific research:
作用机制
The mechanism of action of D-Altrose-2-13C involves its incorporation into metabolic pathways where it competes with D-glucose at the cellular level. This competition can suppress the production of reactive oxygen species in mitochondria, thereby exhibiting antioxidant properties. The carbon-13 labeling allows researchers to track the incorporation and metabolization of D-Altrose-2-13C, providing insights into metabolic networks and identifying crucial intermediates.
相似化合物的比较
- D-Glucose
- D-Mannose
- D-Galactose
- D-Allose
- D-Psicose
Comparison: D-Altrose-2-13C is unique due to its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. Unlike other similar compounds, D-Altrose-2-13C provides detailed structural and dynamic insights into carbohydrate molecules and their interactions within biological systems .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i5+1 |
InChI 键 |
GZCGUPFRVQAUEE-AGXBLAHOSA-N |
手性 SMILES |
C([C@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)




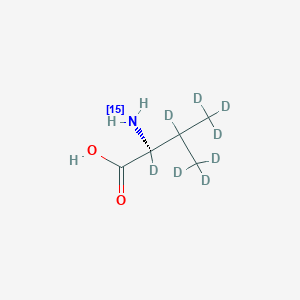
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
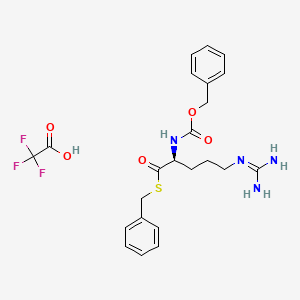
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
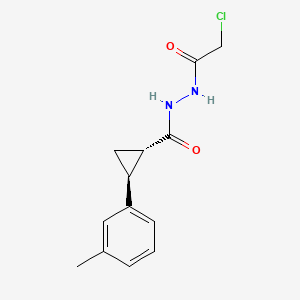
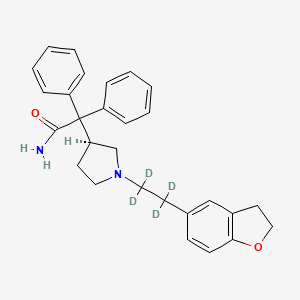
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
